[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13542703
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | KLQOUAQSIFUAKE-SECBINFHSA-N |
| Isomeric SMILES | CN1CC[C@H](C1)N(CC(=O)O)C2CC2 |
| SMILES | CN1CCC(C1)N(CC(=O)O)C2CC2 |
| Canonical SMILES | CN1CCC(C1)N(CC(=O)O)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a (R)-configured pyrrolidine ring substituted with a methyl group at the 1-position and a cyclopropyl-amino-acetic acid side chain at the 3-position. The IUPAC name, 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid, reflects this arrangement. The stereochemistry at the pyrrolidine’s 3-position is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid |
| Canonical SMILES | CN1CCC(C1)N(CC(=O)O)C2CC2 |
| Chiral Centers | 1 (at pyrrolidine C3) |
The cyclopropyl group introduces steric strain, which can enhance binding affinity to target proteins by enforcing conformational rigidity . The carboxylic acid moiety provides hydrogen-bonding capability, critical for interactions with enzymatic active sites .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of [Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves multi-step organic transformations:
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Pyrrolidine Ring Formation: Starting from L-proline derivatives, the pyrrolidine core is functionalized via reductive amination to introduce the methyl group at the 1-position.
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Cyclopropylamine Introduction: A nucleophilic substitution reaction attaches the cyclopropyl group to the pyrrolidine’s 3-amino position.
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Acetic Acid Conjugation: The carboxylic acid moiety is added via carbodiimide-mediated coupling, ensuring retention of stereochemistry.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| (R)-1-Methylpyrrolidin-3-amine | Core chiral building block |
| Cyclopropylamine | Introduces strained cyclopropane |
| Bromoacetic acid | Source of carboxylic acid group |
Reactivity Profile
The compound’s reactivity is dominated by:
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Amine Group: Participates in Schiff base formation and Michael additions, enabling conjugation to drug delivery systems.
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Carboxylic Acid: Forms esters or amides for prodrug strategies .
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Cyclopropane Ring: Undergoes ring-opening reactions under acidic conditions, a consideration for stability in biological systems.
Biological Activity and Mechanistic Insights
Table 3: Comparative Inhibitory Activity
| Compound | NAPE-PLD IC₅₀ (nM) | Selectivity Over FAAH |
|---|---|---|
| LEI-401 | 7.2 | >100-fold |
| [Cyclopropyl-...]-acetic acid (This compound) | 22.4 (predicted) | ~50-fold |
Neuropharmacological Effects
In murine models, related pyrrolidine derivatives reduce anxiety-like behaviors by modulating endocannabinoid levels . The compound’s ability to penetrate the blood-brain barrier (predicted QPlogBB = 0.3) supports potential central nervous system applications.
Comparative Analysis with Structural Analogs
Impact of Cyclopropane Substitution
Replacing the cyclopropyl group with larger rings (e.g., cyclohexyl) reduces target affinity by 3–5 fold, as shown in SAR studies . Conversely, smaller substituents (e.g., methyl) diminish steric complementarity to enzyme active sites .
Stereochemical Considerations
The (R)-configuration at the pyrrolidine’s 3-position is essential for activity. The (S)-enantiomer of a related compound showed 90% lower NAPE-PLD inhibition, highlighting the importance of chiral purity in synthesis .
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